molecular formula C6H10N2O B14455089 3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine CAS No. 75881-15-1

3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine

Cat. No.: B14455089
CAS No.: 75881-15-1
M. Wt: 126.16 g/mol
InChI Key: RBZOSFRSKQJQJL-UHFFFAOYSA-N
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Description

3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is part of the broader class of tetrahydropyridines, which are known for their diverse biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine typically involves the nitrosation of 3-methyl-1,2,5,6-tetrahydropyridine. This can be achieved using sodium nitrite in the presence of an acid, such as hydrochloric acid, under controlled temperature conditions . The reaction proceeds through the formation of a nitroso intermediate, which is then isolated and purified.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the nitrosating agents and intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted tetrahydropyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can affect cellular functions. This interaction can trigger a cascade of biochemical events, including the activation or inhibition of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.

Properties

CAS No.

75881-15-1

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

5-methyl-1-nitroso-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C6H10N2O/c1-6-3-2-4-8(5-6)7-9/h3H,2,4-5H2,1H3

InChI Key

RBZOSFRSKQJQJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCN(C1)N=O

Origin of Product

United States

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